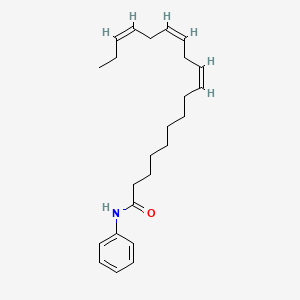
Linolenic acid anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linolenic acid anilide is a fatty amide conjugate of alpha-linolenic acid and aniline. It is an anilide and a fatty amide. It derives from an alpha-linolenic acid.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Studies have shown that a higher intake of α-linolenic acid is associated with a reduced risk of fatal ischemic heart disease (IHD) and sudden cardiac death (SCD). For instance, a study found that women with higher intake of α-linolenic acid had a significantly lower relative risk of fatal IHD and a modest trend toward reduced risk of nonfatal myocardial infarction. This supports the hypothesis that α-linolenic acid may protect against fatal IHD and suggests that higher consumption of foods rich in α-linolenic acid may reduce the risk of fatal IHD (Hu et al., 1999). Similarly, another study indicated that dietary intake of α-linolenic acid was inversely associated with the risk of sudden cardiac death but not with other types of fatal coronary heart disease or nonfatal myocardial infarction in women (Albert et al., 2005).
Atherosclerosis and Hypertension
Research has also found that high dietary intake of linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in coronary arteries and hypertension. For example, one study showed that consumption of dietary linolenic acid is associated with a lower prevalence of calcified atherosclerotic plaque in a dose-response fashion, indicating a potential protective effect against subclinical atherosclerosis (Djoussé et al., 2005). Another study found that dietary linolenic acid was associated with a lower prevalence of hypertension and lower systolic blood pressure, suggesting its potential role in managing and preventing hypertension (Djoussé et al., 2005).
Other Health Applications
Additional studies highlight various health benefits of linolenic acid. For instance, dietary supplementation with flaxseed oil, rich in α-linolenic acid, showed a hypotensive effect, which might contribute to its cardioprotective effect (Paschos et al., 2007). Moreover, systemic linoleic and γ-linolenic acid therapy was found to reduce ocular surface inflammation and improve dry eye symptoms, suggesting its therapeutic potential for keratoconjunctivitis sicca (Barabino et al., 2003).
Eigenschaften
Produktname |
Linolenic acid anilide |
|---|---|
Molekularformel |
C24H35NO |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(9Z,12Z,15Z)-N-phenyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22H2,1H3,(H,25,26)/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
HZKAKOYDAZMSSR-PDBXOOCHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



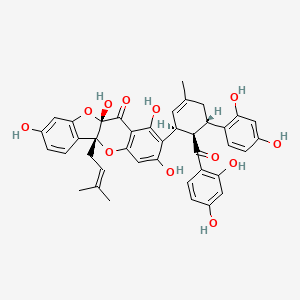
![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
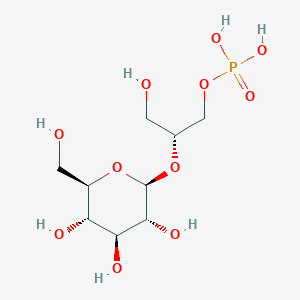
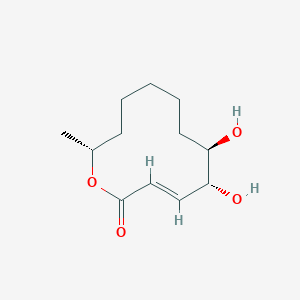
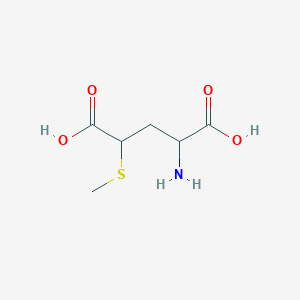
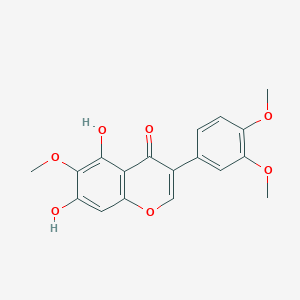
![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
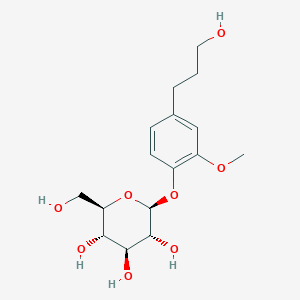
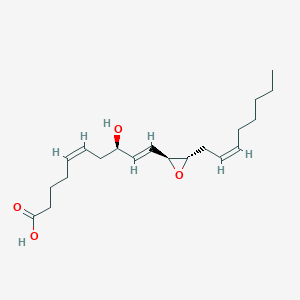
![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)